Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine
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Overview
Description
Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine is a compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction is often catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents. The starting materials for this synthesis include phenylacetylene and an appropriate azide derivative. The reaction conditions usually involve mild temperatures and neutral pH to ensure high yields and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as an electron-withdrawing group, facilitating the substitution of adjacent groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base or under catalytic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce dihydrotriazoles. Substitution reactions can lead to the formation of various substituted triazole derivatives .
Scientific Research Applications
Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol and 1-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid share structural similarities with Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine.
Other Triazole Compounds: Compounds like fluconazole and voriconazole, which are used as antifungal agents, also contain the triazole ring but differ in their functional groups and applications.
Uniqueness: this compound stands out due to its specific substitution pattern and the presence of the methylamine group, which imparts unique chemical and biological properties.
Biological Activity
Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in pharmaceuticals. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C11H14N4 |
Molecular Weight | 202.26 g/mol |
IUPAC Name | N-methyl-2-(4-phenyltriazol-1-yl)ethanamine |
InChI | InChI=1S/C11H14N4/c1-12-7-8-15-9-11(13-14-15)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
Canonical SMILES | CNCCN1C=C(N=N1)C2=CC=CC=C2 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring facilitates interactions with enzymes and receptors due to its electron-withdrawing properties. This compound has been shown to exhibit:
Antimicrobial Activity : Research indicates that triazole derivatives can inhibit the growth of various bacteria and fungi. This compound has demonstrated significant antimicrobial properties in vitro against a range of pathogens.
Antiviral Properties : Some studies suggest that this compound may interfere with viral replication mechanisms, making it a candidate for antiviral drug development.
Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Its mechanism may involve inducing apoptosis in cancer cells and disrupting cell cycle progression.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Antimicrobial Studies
A study conducted on several triazole derivatives found that Methyl[2-(4-phenyltriazol)] exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
Anticancer Activity
In vitro assays demonstrated that Methyl[2-(4-phenyltriazol)] could inhibit the growth of human cancer cell lines such as HeLa and MCF7. The IC50 values indicated potent cytotoxicity at low concentrations (IC50 < 10 µM), suggesting its potential as an anticancer agent .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, thereby offering a protective effect against neurodegenerative diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various triazole derivatives, Methyl[2-(4-phenytriazol)] was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively with an MIC of 15 µg/mL for S. aureus and 20 µg/mL for E. coli .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on breast cancer cell lines (MCF7). The results showed that treatment with Methyl[2-(4-phenytriazol)] led to significant reductions in cell viability after 48 hours of exposure, with an observed IC50 value of 8 µM .
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
N-methyl-2-(4-phenyltriazol-1-yl)ethanamine |
InChI |
InChI=1S/C11H14N4/c1-12-7-8-15-9-11(13-14-15)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
OPPMKASTNQNDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C=C(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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